molecular formula C21H23BrN4O2 B10892866 {5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

{5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B10892866
M. Wt: 443.3 g/mol
InChI Key: OXQMCAGYCJJWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound featuring a combination of pyrazole, furan, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of reduced pyrazole or furan derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of {5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole and piperazine moieties are particularly important for binding to these targets, influencing their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE lies in its combination of pyrazole, furan, and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23BrN4O2

Molecular Weight

443.3 g/mol

IUPAC Name

[5-[(4-bromopyrazol-1-yl)methyl]furan-2-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H23BrN4O2/c1-15-4-3-5-19(16(15)2)24-8-10-25(11-9-24)21(27)20-7-6-18(28-20)14-26-13-17(22)12-23-26/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

OXQMCAGYCJJWOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)CN4C=C(C=N4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.